molecular formula C9H9NO4 B14917998 4-(Hydroxyimino)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

4-(Hydroxyimino)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

Cat. No.: B14917998
M. Wt: 195.17 g/mol
InChI Key: RSOVEXHEJLZMQS-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxyimino)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a heterocyclic compound with potential applications in various fields of science and industry. This compound features a benzofuran ring system with a hydroxyimino group and a carboxylic acid group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyimino)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of polyfluoroalkyl-3-oxoesters with hydrazine and sodium nitrite in acetic acid . This one-pot synthesis method is efficient and yields the desired compound in good quantities.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyimino)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted benzofuran compounds.

Scientific Research Applications

4-(Hydroxyimino)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Hydroxyimino)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxyimino)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is unique due to its benzofuran ring system, which imparts distinct chemical properties and reactivity compared to other hydroxyimino compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

(4E)-4-hydroxyimino-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H9NO4/c11-9(12)8-4-5-6(10-13)2-1-3-7(5)14-8/h4,13H,1-3H2,(H,11,12)/b10-6+

InChI Key

RSOVEXHEJLZMQS-UXBLZVDNSA-N

Isomeric SMILES

C1CC2=C(C=C(O2)C(=O)O)/C(=N/O)/C1

Canonical SMILES

C1CC2=C(C=C(O2)C(=O)O)C(=NO)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.